Chemical structure and properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid
Chemical structure and properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid
An In-depth Technical Guide to 3-Bromo-4-(dimethylsulfamoyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical characterization methods. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's attributes and its potential as a versatile chemical building block. While experimental data for this specific molecule is limited in published literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a reliable and scientifically grounded resource.
Introduction
3-Bromo-4-(dimethylsulfamoyl)benzoic acid belongs to the class of substituted benzoic acids, incorporating three key functional groups: a carboxylic acid, a bromine atom, and an N,N-dimethylsulfonamide. This trifunctional arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules. The carboxylic acid provides a handle for amide coupling and esterification reactions, the bromine atom allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the sulfonamide moiety can influence solubility, polarity, and biological activity through hydrogen bonding interactions. Its structural complexity and synthetic versatility position it as a key starting material for creating libraries of compounds in drug discovery campaigns.
Chemical Identity and Structure
The structural integrity of a chemical intermediate is paramount. The following section details the fundamental identifiers for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.
Chemical Structure
The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a bromine atom, and at position 4 with an N,N-dimethylsulfamoyl group.
Caption: Chemical Structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid | - |
| Molecular Formula | C₉H₁₀BrNO₄S | [1] |
| Molecular Weight | 308.15 g/mol | [2] |
| Monoisotopic Mass | 306.9514 Da | [1] |
| CAS Number | Not assigned / Found for isomer | - |
| SMILES | CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | [1] |
| InChI | InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | [1] |
| InChIKey | PVZZRMYVFSLWKH-UHFFFAOYSA-N | [1] |
Note: The CAS number 473477-03-1 corresponds to the isomer 4-Bromo-3-(N,N-dimethylsulfamoyl)benzoic acid.[2][3] A specific CAS number for the title compound is not readily found in public databases.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its potential biological interactions. The data below are based on computational predictions from reliable sources, as experimental data is not widely available.
| Property | Predicted Value | Reference |
| XlogP | 1.3 | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Predicted ~3.5-4.0 | - |
| Solubility | Soluble in DMSO, Methanol | [4] |
The presence of the polar carboxylic acid and sulfonamide groups suggests some solubility in polar organic solvents, while the bromo-substituted aromatic ring provides lipophilic character, as reflected in the predicted XlogP value. The carboxylic acid is expected to be the most acidic proton, with a pKa typical for a benzoic acid derivative.
Synthesis and Purification
While a specific, published synthesis for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not available, a reliable synthetic route can be designed based on established organic chemistry transformations. The most logical approach involves a three-step process starting from 3-bromo-4-methylbenzoic acid.
Proposed Synthetic Pathway
The synthesis involves:
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Benzylic Bromination: Radical-initiated bromination of the methyl group of 3-bromo-4-methylbenzoic acid.
-
Oxidation: Oxidation of the resulting benzylic bromide to a sulfonyl chloride. This step is conceptual; a more standard approach involves chlorosulfonation of a suitable precursor.
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Amination: Reaction of the intermediate sulfonyl chloride with dimethylamine to form the final N,N-dimethylsulfonamide product.
A more field-proven approach would be the direct chlorosulfonation of 2-bromobenzoic acid, followed by amination. However, controlling the regioselectivity of the chlorosulfonation can be challenging. Therefore, we present a plausible, albeit multi-step, route starting from a defined precursor.
A more direct and industrially common approach for preparing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine.[5] The key challenge is often the synthesis of the sulfonyl chloride intermediate itself. A plausible route to the required intermediate, 3-bromo-4-(chlorosulfonyl)benzoic acid , could start from 2-bromobenzoic acid via chlorosulfonation.[6]
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol (Predictive)
This protocol describes the synthesis starting from the key intermediate, 3-bromo-4-(chlorosulfonyl)benzoic acid.
Step 1: Synthesis of 3-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Amine Addition: Prepare a solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in THF. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. The causality for using a base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Work-up: Upon completion, quench the reaction by slowly adding water. Acidify the aqueous mixture to a pH of ~2 with 10% hydrochloric acid (HCl) to ensure the carboxylic acid is protonated. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.
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Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. This self-validating step ensures that impurities are removed, which can be confirmed by subsequent analytical characterization.
Spectroscopic and Analytical Characterization (Predictive)
Confirming the structure and purity of the final product is a critical step. The following data are predicted based on the known effects of the functional groups on standard spectroscopic techniques.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons: Three signals in the 7.5-8.5 ppm range. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern. Methyl protons: A singlet around 2.7-3.0 ppm, integrating to 6H. Carboxylic acid proton: A broad singlet >12 ppm. |
| ¹³C NMR | Aromatic carbons: Six signals in the 120-145 ppm range. Carbonyl carbon: A signal around 165-170 ppm. Methyl carbons: A signal around 38-42 ppm. |
| Mass Spec. (ESI-) | Expected [M-H]⁻ at m/z ≈ 306.0 and 308.0, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. |
| IR Spectroscopy | O-H stretch (acid): Very broad band from 2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp band at ~1700 cm⁻¹. S=O stretch (sulfonamide): Two strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. |
Reactivity and Potential Applications
3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a versatile synthetic intermediate due to its distinct reactive sites.
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Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the extension of the molecular scaffold. This is the most common site for derivatization in medicinal chemistry.
-
Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, providing a powerful tool for generating structural diversity.
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Sulfonamide Group: The N,N-dimethylsulfonamide is generally stable but can influence the molecule's overall electronic properties and conformation. Its hydrogen bond accepting capability can be crucial for molecular recognition in biological systems.
Given these features, the primary application of this compound is as a building block in the synthesis of pharmacologically active agents . Related bromo-benzoic acid derivatives have been utilized in the synthesis of biphenyl amides and other complex heterocyclic systems.[7]
Safety and Handling
No specific toxicology data is available for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. However, based on data for structurally similar compounds such as 3-Bromo-4-(methylsulfonyl)benzoic acid, the following hazards should be assumed:
-
Harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a synthetically valuable compound with significant potential for use in research and development, particularly within the pharmaceutical industry. Its multifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building diverse molecular libraries. While experimental data on the compound itself is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on established chemical principles and analysis of related structures.
References
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Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. Available at: [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
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